

An In-depth Technical Guide to Ethyl 4-(butylamino)benzoate

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Compound of Interest

Compound Name: Ethyl 4-(butylamino)benzoate

Cat. No.: B140794

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This technical guide provides a comprehensive overview of **Ethyl 4-(butylamino)benzoate**, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. It details its physicochemical properties, synthesis protocols, and applications, presenting data in a structured and accessible format.

Physicochemical Properties

Ethyl 4-(butylamino)benzoate is an organic compound with the molecular formula C13H19NO2.[1][2][3][4] It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules.[1][5] The fundamental properties of this compound are summarized in the table below.



| Property | Value | Source(s) |
|-------------------|--|--------------|
| Molecular Weight | 221.30 g/mol | [1] |
| Molecular Formula | C13H19NO2 | [1][2][3][4] |
| CAS Number | 94-32-6 | [1][2] |
| Appearance | White to off-white solid powder | [1][2][4] |
| Melting Point | 68-70 °C | [1][2] |
| Boiling Point | 220 °C at 2 mmHg | [1] |
| Synonyms | Butyl benzocaine, Ethyl p- butylaminobenzoate | [1] |

Synthesis of Ethyl 4-(butylamino)benzoate

A common method for the synthesis of **Ethyl 4-(butylamino)benzoate** involves the reductive amination of a nitroaromatic compound.[6] This process is outlined in the experimental protocol below.

Objective: To synthesize **Ethyl 4-(butylamino)benzoate** from p-nitrobenzoate.[6]

Materials:

- p-Nitrobenzoate (0.48 mol)
- Methanol (4.32 moles)
- n-Butyraldehyde (0.53 mol)
- Zinc powder (1.92 mol)
- Acetic acid (3.84 mol)
- Ethyl acetate
- Water



Equipment:

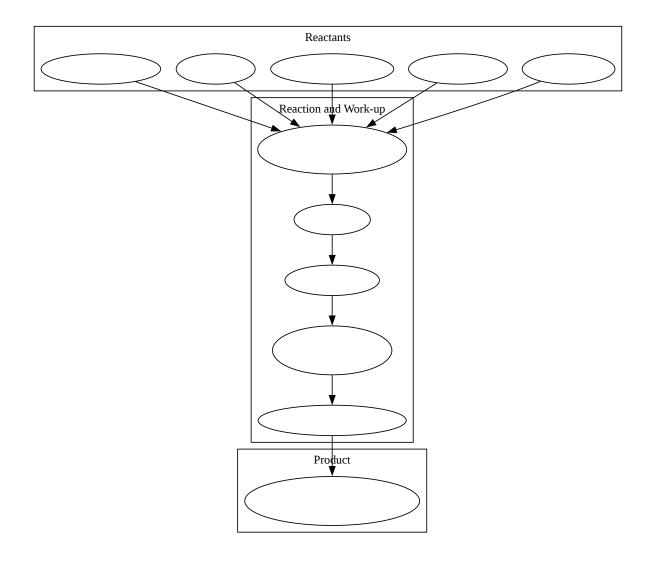
- 1L four-necked flask
- Stirrer
- Spherical condenser
- Thermometer
- Constant pressure dropping funnel

Procedure:

- To a 1L four-necked flask, add 93.9g (0.48 mol) of p-nitrobenzoate and 138.2g (4.32 moles) of methanol.[6]
- To this mixture, add 38.1g (0.53 mol) of n-butyraldehyde and 124.8g (1.92 mol) of zinc powder.[6]
- Cool the reaction vessel to 0-5 °C.[6]
- Slowly add 230.4g (3.84 mol) of acetic acid to the mixture over a period of 30 minutes.[6]
- Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).
- Upon completion, the product is a light brown-yellow transparent liquid.[6] Filter the mixture directly.
- Wash the filter cake with water (3 x 50 mL) to remove salts and recover the zinc powder.[6]
- The filtrate is subjected to reduced pressure evaporation to recover the methanol.[6]
- Dissolve the remaining residue in 200 mL of ethyl acetate.
- Wash the organic phase to remove any remaining salt and acetic acid, then dry the organic phase.[6]



• This process yields approximately 100.8g of crude Ethyl p-butylamino benzoate, corresponding to a yield of 94.7%.[6]





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